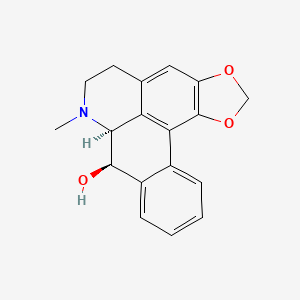
Ushinsunine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ushinsunine involves several steps, typically starting with the extraction of alkaloids from plant material. The total alkaloid extract is then subjected to chromatographic techniques to isolate this compound . The compound has a melting point of 178-180°C and a predicted boiling point of 478.0±45.0°C
Chemical Reactions Analysis
Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .
Scientific Research Applications
Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ushinsunine involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell death . The compound targets specific enzymes and proteins within the microbial cells, disrupting their normal functions. This mechanism is similar to other isoquinoline alkaloids, which often interfere with DNA synthesis and repair .
Comparison with Similar Compounds
Ushinsunine is structurally related to other isoquinoline alkaloids such as anonaine, northis compound, and roemerine . These compounds share similar biological activities but differ in their specific molecular targets and potency. For example, anonaine has been shown to possess stronger antibacterial activity compared to this compound . The uniqueness of this compound lies in its specific antifungal properties and its potential for further development as an antimicrobial agent.
Properties
CAS No. |
3175-89-1 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1 |
InChI Key |
NVMGTUCOAQKLLO-DLBZAZTESA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
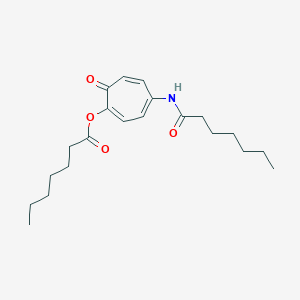
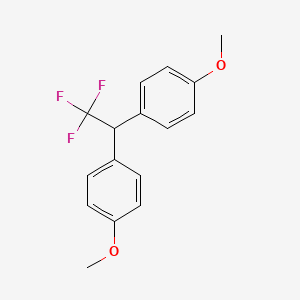
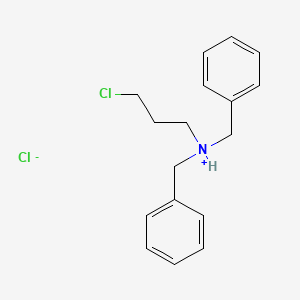
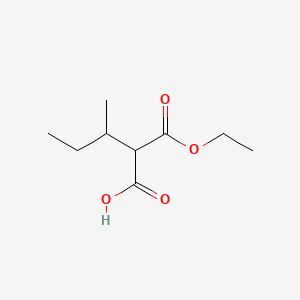
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
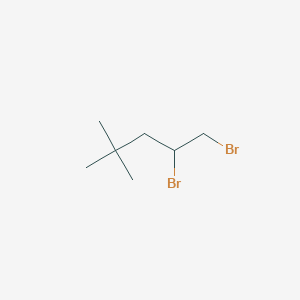
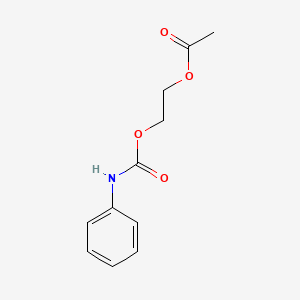
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
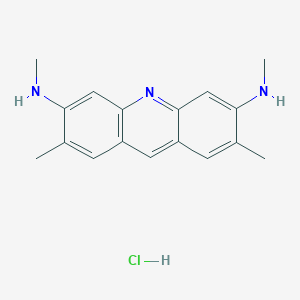

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
